Product packaging for Neuropeptide Y (26-36)(Cat. No.:CAS No. 113676-81-6)

Neuropeptide Y (26-36)

Cat. No.: B053249
CAS No.: 113676-81-6
M. Wt: 1475.7 g/mol
InChI Key: NVSKWNGRDPRFPF-ANSQDGHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neuropeptide Y (26-36) is a C-terminal fragment of the endogenous 36-amino acid Neuropeptide Y (NPY), representing the active core responsible for receptor interaction. This specific fragment acts as a potent and selective antagonist for the NPY Y1 receptor subtype (Y1R). Its primary research value lies in elucidating the complex roles of NPY signaling, particularly in the central and peripheral nervous systems. By selectively blocking the Y1 receptor, this peptide allows researchers to investigate pathways involving feeding behavior, energy homeostasis, anxiety, stress responses, cardiovascular function, and seizure modulation. The mechanism of action involves competitive inhibition at the Y1 receptor binding site, preventing the full-length NPY from initiating its characteristic G-protein coupled signaling cascade, which typically leads to inhibition of adenylate cyclase and reduced cyclic AMP (cAMP) production. Supplied as a lyophilized powder with high purity (>95%), this reagent is an essential tool for in vitro binding assays, functional studies in isolated tissues, and central administration in animal models to dissect the physiological and pathophysiological roles of the NPY system.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C67H106N22O16 B053249 Neuropeptide Y (26-36) CAS No. 113676-81-6

Properties

CAS No.

113676-81-6

Molecular Formula

C67H106N22O16

Molecular Weight

1475.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide

InChI

InChI=1S/C67H106N22O16/c1-8-34(5)52(87-62(102)48(28-38-16-20-41(92)21-17-38)84-56(96)42(68)29-39-31-76-32-79-39)63(103)86-49(30-51(70)94)60(100)85-47(26-33(3)4)61(101)88-53(35(6)9-2)64(104)89-54(36(7)90)65(105)82-44(13-11-25-78-67(74)75)57(97)81-45(22-23-50(69)93)59(99)80-43(12-10-24-77-66(72)73)58(98)83-46(55(71)95)27-37-14-18-40(91)19-15-37/h14-21,31-36,42-49,52-54,90-92H,8-13,22-30,68H2,1-7H3,(H2,69,93)(H2,70,94)(H2,71,95)(H,76,79)(H,80,99)(H,81,97)(H,82,105)(H,83,98)(H,84,96)(H,85,100)(H,86,103)(H,87,102)(H,88,101)(H,89,104)(H4,72,73,77)(H4,74,75,78)/t34-,35-,36+,42-,43-,44-,45-,46-,47-,48-,49-,52-,53-,54-/m0/s1

InChI Key

NVSKWNGRDPRFPF-ANSQDGHYSA-N

SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CN=CN3)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)N

Other CAS No.

113676-81-6

sequence

HYINLITRQRY

Synonyms

neuropeptide Y (26-36)
NPY (26-36)

Origin of Product

United States

Amino Acid Substitution:replacing Specific Amino Acids is a Primary Strategy.

Substitution with Proline: The introduction of Proline at position 34, a residue found in the Y4-selective ligand PP, can redirect the affinity of NPY analogs towards Y1 and Y5 receptors. nih.gov The combination of a Leu31 and Pro34 substitution results in a Y1/Y4/Y5 selective profile. nih.gov

Substitution with Unnatural Amino Acids: The incorporation of unnatural amino acids can enhance selectivity. For example, in the NPY(28-36) fragment, introducing Biphenylalanine (Bip) at position 32 can shift activity from the Y1 receptor to Y2/Y4 receptors. frontiersin.org

N Terminal Truncation of the Full Length Peptide:while Not a Modification Within the 26 36 Sequence Itself, the Length of the N Terminal Portion of the Peptide Drastically Influences Selectivity. Y1 Receptors Require the Full N Terminus for High Affinity Binding, Whereas Y2 Receptors Can Be Potently Activated by N Terminally Truncated Fragments Like Npy 13 36 .nih.govfrontiersin.orgthis Differential Requirement is a Key Strategy for Designing Y2 Selective Agonists.

These strategies, often used in combination, have enabled the development of a diverse array of NPY C-terminal analogs with tailored receptor subtype selectivities, providing valuable tools for pharmacological research and drug discovery.

Structure Activity Relationships and Analog Design for Neuropeptide Y 26 36

Identification of Key Amino Acid Residues for Receptor Binding and Selectivity in NPY Peptidic Fragments

The C-terminal region of Neuropeptide Y, particularly the segment from residue 27 to 36, is crucial for its binding to various NPY receptor subtypes. nih.govfrontiersin.org Alanine-scanning mutagenesis and other substitution studies have pinpointed several amino acid residues within and near the NPY(26-36) fragment that are critical for receptor affinity and selectivity.

For the Y1 receptor , both the N- and C-terminal regions of the full-length NPY are important for high-affinity binding. nih.govfrontiersin.org Truncation of even the first amino acid (NPY(2-36)) leads to a significant loss of affinity. nih.govfrontiersin.org Within the C-terminus, Arg33 and Arg35 are paramount for Y1 receptor binding; their replacement with alanine (B10760859) results in a dramatic loss of affinity. nih.gov The aromatic side chain of Tyr36 is also a key determinant for Y1 receptor interaction, with its substitution causing a substantial decrease in binding. nih.gov Furthermore, studies on cyclic analogs of the C-terminus have highlighted the importance of the hydrophobic side chains of Leu30 and Ile31 for Y1 receptor affinity. researchgate.net

The Y2 receptor is more tolerant of N-terminal truncations, with fragments like NPY(3-36) and NPY(13-36) retaining high affinity. frontiersin.org However, the C-terminal amide group is important for binding. nih.gov Alanine substitution studies have shown that Tyr36 is a critical residue for Y2 receptor binding. nih.gov

For the Y4 receptor , the C-terminal residues also play a significant role. While it is the preferred receptor for Pancreatic Polypeptide (PP), NPY and its fragments also bind to it. The replacement of Tyr residues at positions 27 and 36 with alanine has a less pronounced effect on Y4 receptor binding compared to Y1. nih.gov

The Y5 receptor also relies on the C-terminal domain for ligand recognition. The substitution of Tyr27 with alanine leads to a significant reduction in binding affinity for the Y5 receptor. nih.gov

The following table summarizes the impact of alanine substitution at key C-terminal positions on binding to human NPY receptors.

Amino Acid PositionEffect of Alanine Substitution on Receptor Binding
Tyr27 >400-fold reduction for hY5; significant reduction for hY1. nih.gov
Arg33 >4000-fold loss of affinity for hY1. nih.gov
Arg35 >4000-fold loss of affinity for hY1. nih.gov
Tyr36 >4200-fold loss of affinity for hY1; >1200-fold reduction for hY2. nih.gov

Design and Pharmacological Characterization of Synthetic Peptidic Analogs of Neuropeptide Y (26-36)

Building on the understanding of key amino acid residues, numerous synthetic peptidic analogs of the NPY C-terminus have been designed to probe receptor interactions and develop selective ligands. These include linear, truncated, and cyclic peptides.

Short C-terminal fragments, such as NPY(28-36) , exhibit biological activity, which increases with chain length. nih.gov However, these linear fragments generally have lower affinity than the full-length peptide.

To enhance affinity and selectivity, conformationally constrained cyclic analogs have been developed. A notable example is c[D-Cys29, Cys34]NPY Ac-29-36 (YM-42454) , a cyclic octapeptide amide. This analog displays high affinity for the Y1 receptor but not for the Y2 receptor, demonstrating that cyclization can confer receptor selectivity. researchgate.netnih.gov

Further modifications within the C-terminal nonapeptide (28-36) have led to the development of potent and selective Y1 receptor ligands. For instance, the analog [Pro30, Nle31, Bpa32, Leu34]NPY(28–36) was identified as a selective Y1 receptor agonist. frontiersin.org

The table below presents the pharmacological characterization of selected synthetic peptidic analogs of the NPY C-terminus.

AnalogReceptor SubtypeBinding Affinity (Ki or IC50)
NPY Ac-28–36 Y18.7 µM researchgate.net
c[D-Cys29, Cys34]NPY Ac-29-36 (YM-42454) Y10.047 µM researchgate.netnih.gov
c[D-Cys29, Cys34]NPY Ac-29-36 (YM-42454) Y2>10 µM researchgate.netnih.gov
[Pro30, Nle31, Bpa32, Leu34]NPY(28–36) Y1High affinity and agonist activity frontiersin.org

Strategies for Modulating Receptor Subtype Selectivity through Structural Modifications within the NPY C-terminus

Several strategies have been successfully employed to modulate the receptor subtype selectivity of NPY C-terminal fragments. These approaches leverage the distinct structural requirements of the different Y receptor binding pockets.

Methodological Approaches in Neuropeptide Y 26 36 Research

Chemical Synthesis and Purification of Peptidic Fragments and Analogs for Research Applications

The generation of NPY (26-36) and its modified versions for research purposes predominantly relies on well-established chemical synthesis techniques, followed by rigorous purification to ensure the homogeneity required for biological assays.

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of producing NPY fragments and analogs. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. The process is automated and utilizes protecting groups on the amino acid side chains and the N-terminus to ensure specific peptide bond formation. The most common strategy is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach. Once the desired sequence is assembled, the peptide is cleaved from the resin, and all protecting groups are removed, typically using a strong acid cocktail such as trifluoroacetic acid (TFA). This process yields a crude peptide product that contains the target molecule along with various impurities from incomplete reactions or side reactions.

Purification of the crude synthetic peptide is critical to remove truncated sequences, deletion sequences, and other synthesis-related impurities. The most widely used and effective method for peptide purification is High-Performance Liquid Chromatography (HPLC) , particularly in the reverse-phase mode (RP-HPLC). In RP-HPLC, the crude peptide mixture is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase (often containing TFA as an ion-pairing agent) is used to elute the components. Peptides are separated based on their hydrophobicity, with more hydrophobic peptides being retained longer on the column. Fractions are collected and analyzed for purity, and those containing the desired peptide at a high purity level (typically >95%) are pooled and lyophilized to obtain the final product as a stable, fluffy powder. The identity of the purified peptide is then confirmed by mass spectrometry.

Technique Principle Application in NPY (26-36) Research
Solid-Phase Peptide Synthesis (SPPS) Stepwise addition of protected amino acids to a peptide chain growing on an insoluble resin support.Primary method for generating the NPY (26-36) peptide sequence and its various analogs with specific amino acid substitutions or modifications.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Separation of molecules based on their hydrophobicity through differential partitioning between a nonpolar stationary phase and a polar mobile phase.Gold standard for purifying the crude synthetic NPY (26-36) peptide, removing impurities and achieving high purity (>95%) required for biological experiments.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Used to confirm the molecular weight and thus verify the identity of the synthesized and purified NPY (26-36) peptide.

Analytical Quantification Methods for Neuropeptide Y and its Fragments in Biological Matrices

Accurately measuring the concentration of NPY and its fragments like NPY (26-36) in complex biological samples such as plasma, serum, or tissue homogenates is crucial for understanding its physiological and pathological roles. Several analytical techniques are employed for this purpose, each with distinct principles, sensitivities, and specificities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a powerful tool for the quantification of peptides in biological matrices. bioanalysis-zone.com This technique offers high specificity and sensitivity, allowing for the differentiation of closely related peptide fragments. The process involves first separating the peptides in the sample using liquid chromatography, which helps to reduce the complexity of the matrix. nih.gov The separated peptides are then ionized and introduced into a tandem mass spectrometer. In the mass spectrometer, a specific precursor ion corresponding to the mass of NPY or its fragment is selected, fragmented, and one or more specific fragment ions (product ions) are monitored for quantification. youtube.com This multiple-reaction monitoring (MRM) approach provides excellent specificity. nsf.gov The use of stable isotope-labeled internal standards is essential to correct for matrix effects and variations in sample processing and instrument response, ensuring accurate and precise quantification. nih.gov

Enzyme-Linked Immunosorbent Assays (ELISAs) are widely used for quantifying NPY in biological samples due to their high sensitivity and throughput. mybiosource.com The most common format is the sandwich ELISA. In this assay, a microplate is coated with a capture antibody specific for NPY. The sample is added, and any NPY present binds to the capture antibody. After washing away unbound substances, a second, biotin-conjugated detection antibody that binds to a different epitope on the NPY molecule is added. This is followed by the addition of an enzyme-conjugated avidin (B1170675) or streptavidin (e.g., Horseradish Peroxidase - HRP), which binds to the biotin. Finally, a substrate solution is added, which is converted by the enzyme into a colored product. The intensity of the color, measured with a microplate reader, is directly proportional to the amount of NPY in the sample. mybiosource.comrndsystems.com Commercially available ELISA kits for human NPY can achieve detection sensitivities in the low pg/mL range. biocompare.comelabscience.com

Advanced biosensor technologies are emerging as highly sensitive platforms for the real-time, label-free detection of neuropeptides.

Guided-Mode Resonance (GMR) sensors are optical biosensors that operate by detecting changes in the refractive index at the sensor surface. mdpi.commdpi.com When a biological molecule like NPY binds to antibodies immobilized on the sensor's grating surface, it causes a spectral shift in the resonant wavelength of reflected light. mdpi.com This shift can be measured in real-time to quantify the binding event. GMR biosensors, particularly when used in a sandwich assay format, have demonstrated the ability to detect NPY at picomolar concentrations, offering a significant increase in sensitivity compared to some traditional methods. mdpi.com

Graphene Field-Effect Transistors (GFETs) represent another cutting-edge biosensor platform. These all-electronic sensors utilize the unique electrical properties of graphene. nih.gov The graphene surface is functionalized with a biological recognition element, such as an antibody or a specific binding peptide, that has a high affinity for NPY. When NPY binds to this element, it alters the electrical conductivity of the graphene channel. This change can be measured as a shift in the transistor's electrical characteristics, allowing for highly sensitive detection. nih.gov GFET-based biosensors have achieved picomolar sensitivity for NPY detection, making them suitable for measuring the low concentrations typical in biological fluids. nih.govnih.gov

Method Principle Sensitivity Key Advantages Key Limitations
LC-MS/MS Chromatographic separation followed by mass-based detection of specific precursor-product ion transitions. nih.govyoutube.comng/mL to µg/mLHigh specificity, can distinguish between different fragments and modifications, high accuracy. bioanalysis-zone.comSusceptible to matrix effects, requires expensive instrumentation, complex method development. nih.gov
ELISA Antigen-antibody interaction detected by an enzyme-catalyzed color change. mybiosource.compg/mL to ng/mLHigh sensitivity, high throughput, relatively inexpensive, widely available kits. biocompare.comraybiotech.comPotential for cross-reactivity with related peptides, indirect measurement. mybiosource.com
GMR Biosensor Measures shifts in resonant wavelength of light due to molecule binding on a sensor surface. mdpi.comPicomolar (pM)Label-free, real-time detection, very high sensitivity. mdpi.comoptica.orgRequires specialized equipment, surface chemistry can be complex.
GFET Biosensor Measures changes in electrical conductivity of graphene upon molecule binding. nih.govPicomolar (pM)Label-free, real-time detection, high sensitivity, potential for miniaturization. nih.govnih.govEmerging technology, fabrication can be complex, potential for non-specific binding.

In Vivo Experimental Models

To understand the physiological and behavioral relevance of Neuropeptide Y (26-36), researchers employ a variety of in vivo animal models. These models are essential for studying the integrated effects of the peptide in a complex, living system.

Rodent Models (e.g., Rats, Mice, Transgenic and Knockout Models)

Rodent models, particularly rats and mice, are the most commonly used systems for in vivo NPY research. The NPY system is highly conserved between rodents and humans, making them suitable for studying its role in various physiological processes, including energy homeostasis, anxiety, and pain. researchgate.net The effects of NPY (26-36) or other Y2 receptor-selective agonists like PYY(3-36) can be investigated following central (e.g., intracerebroventricular) or peripheral administration. phoenixpeptide.comresearchgate.net Behavioral tests such as the forced swim test, elevated plus maze, and fear conditioning are used to assess the peptide's impact on depression, anxiety, and memory, respectively. researchgate.netacs.org

A powerful approach involves the use of genetically modified rodent models.

Knockout Models: Mice lacking the NPY gene (NPY-/-) or specific receptor genes (e.g., Y2R-/-) are crucial for determining the necessity of these components for a particular biological function. nih.govnih.govresearchgate.net For instance, studies in Y2 receptor knockout mice have helped to delineate the specific contributions of this receptor in mediating the effects of NPY system activation. researchgate.netresearchgate.net

Transgenic Models: Mice that overexpress NPY provide insights into the consequences of chronically elevated NPY levels. proteinatlas.orgnih.gov These models have been instrumental in studying the long-term effects of NPY signaling on metabolism and adiposity. proteinatlas.org

These genetic tools allow researchers to dissect the specific pathways through which NPY (26-36) exerts its effects. For example, by observing the lack of a response to NPY (26-36) administration in a Y2R knockout mouse, researchers can confirm that its actions are mediated through this receptor.

Model TypeDescriptionKey Research Applications for NPY System
Standard Rats/MiceWild-type animals (e.g., Sprague-Dawley rats, C57BL/6 mice) used for pharmacological studies.Assessing behavioral and physiological effects of centrally or peripherally administered NPY agonists/antagonists. researchgate.netacs.org
NPY Knockout (NPY-/-)Mice in which the gene encoding Neuropeptide Y has been deleted.Investigating the role of endogenous NPY in seizure control, feeding behavior, and stress responses. nih.govnih.gov
Y Receptor Knockout (e.g., Y2-/-)Mice lacking a specific NPY receptor subtype.Isolating the function of individual receptors (e.g., Y2R) in mediating NPY's effects on anxiety and cutaneous blood flow. researchgate.netresearchgate.net
NPY OverexpressingTransgenic mice engineered to produce higher-than-normal levels of NPY.Studying the chronic effects of elevated NPY on adiposity, glucose tolerance, and seizure sensitivity. proteinatlas.orgnih.gov

Non-Mammalian Vertebrate Models

The NPY system is highly conserved throughout evolution, making non-mammalian vertebrates valuable models for studying its fundamental biological roles. nih.govfrontiersin.org These models often offer advantages such as rapid development, genetic tractability, and simpler nervous systems.

Zebrafish (Danio rerio) have emerged as a powerful vertebrate model. They possess a conserved NPY system, and their external fertilization and transparent embryos allow for straightforward genetic manipulation and developmental studies. frontiersin.org NPY knockout zebrafish have been generated to study the peptide's role in anxiety-like behaviors and stress responses. mdpi.com Zebrafish are also used in large-scale screens to identify genes and pathways, including those involving NPY, that regulate complex behaviors like sleep and arousal. frontiersin.org

Avian species , such as chickens, are also used to investigate the functions of NPY, particularly in the regulation of feed intake and energy homeostasis. nih.gov Studies in these non-mammalian models contribute to a broader comparative understanding of the NPY system, providing insights that are often applicable across vertebrates.

Molecular and Cellular Biology Techniques for Investigating NPY System Components

To understand the action of Neuropeptide Y (26-36), it is essential to characterize the molecular components of the NPY system it interacts with, primarily the Y2 receptor. A variety of molecular and cellular biology techniques are employed for this purpose.

Gene Expression Analysis (e.g., RT-PCR, Omics Technologies)

Gene expression analysis quantifies the amount of messenger RNA (mRNA) for NPY, its receptors, and related processing enzymes, providing a snapshot of the system's activity at the transcriptional level.

Reverse Transcription Polymerase Chain Reaction (RT-PCR): This is a standard technique used to detect and quantify mRNA levels. researchgate.netnih.gov For example, RT-PCR can be used to measure changes in NPY or Y2 receptor mRNA in specific brain regions following a physiological challenge or pharmacological treatment. nih.gov It is also frequently used to validate findings from larger-scale analyses. nih.gov

Omics Technologies: These high-throughput methods provide a global view of molecular changes. Transcriptomics , often performed using microarrays or RNA-sequencing, allows for the simultaneous measurement of thousands of genes, revealing entire networks of genes whose expression is altered in response to NPY signaling. nih.govnih.govProteomics , which analyzes the entire protein content of a cell or tissue, can identify changes in the expression of NPY receptors and downstream signaling proteins. nih.gov These powerful technologies are accelerating research by providing comprehensive datasets that can uncover novel pathways and functions related to the NPY system. nih.govresearchgate.net

Protein Expression and Localization Studies (e.g., Western Blot, Immunocytochemistry)

While gene expression data is informative, it is crucial to study the proteins themselves, as they are the functional molecules.

Western Blot: This technique is used to detect and quantify specific proteins in a tissue sample. nih.gov Researchers can use antibodies specific to NPY or its receptors (e.g., Y2R) to determine their abundance in different tissues or under different experimental conditions. nih.govacs.org This method is critical for confirming that changes in mRNA levels translate to changes in actual protein expression.

Immunocytochemistry (ICC) and Immunohistochemistry (IHC): These techniques use antibodies to visualize the location of proteins within cells (ICC) or tissues (IHC). nih.govresearchgate.net By using an antibody against the Y2 receptor, for example, researchers can map the precise anatomical distribution of the primary target for NPY (26-36) in the brain. nih.govresearchgate.net These studies have revealed a widespread distribution of NPY-containing neurons and fibers in key brain areas like the hypothalamus, hippocampus, and cortex, providing an anatomical framework for understanding the peptide's function. nih.govresearchgate.net

TechniquePrincipleApplication in NPY System Research
RT-PCRAmplifies specific mRNA sequences to measure gene expression.Quantifying mRNA levels of NPY and its receptors (Y1R, Y2R, Y5R) in various tissues. nih.govnih.gov
Omics (e.g., Transcriptomics)High-throughput analysis of a large set of molecules (e.g., all RNA transcripts).Identifying global gene expression changes in response to NPY system activation; discovering novel pathways. nih.govnih.gov
Western BlotUses antibodies to detect and quantify specific proteins separated by size.Measuring the protein expression levels of NPY receptors in cell lysates or tissue homogenates. nih.govacs.org
Immunocytochemistry (ICC) / Immunohistochemistry (IHC)Uses antibodies to visualize the location of proteins in cells or tissue sections.Mapping the distribution of NPY-containing neurons and Y2 receptors within the central nervous system. nih.govresearchgate.net

Intracellular Signaling Pathway Assays

The intracellular signaling pathways activated by Neuropeptide Y are primarily mediated through a family of G-protein coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5 receptors. embopress.orgresearchgate.net These receptors are typically coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. mdpi.com Furthermore, NPY receptor activation can modulate intracellular calcium concentrations ([Ca2+]i) and activate various protein kinase cascades. physiology.orgoup.comphysiology.org

Commonly employed intracellular signaling pathway assays in the study of the NPY system include:

Cyclic AMP (cAMP) Assays: These assays are fundamental to studying NPY receptor activation due to their coupling with Gαi proteins. mdpi.com Measurement of cAMP levels, often stimulated by agents like forskolin, allows researchers to determine the inhibitory effect of NPY and its analogues. oup.commdpi.com A reduction in forskolin-stimulated cAMP accumulation upon application of an NPY-related compound indicates agonist activity at Gαi-coupled Y receptors. mdpi.com While extensively used for NPY and other fragments, specific data on the effect of Neuropeptide Y (26-36) on cAMP levels is not widely documented in the available literature.

Calcium Mobilization Assays: NPY receptors can also influence intracellular calcium levels, either by mobilizing it from intracellular stores or by modulating calcium influx through ion channels. physiology.orgimrpress.com Fluorescent calcium indicators, such as Fura-2, are widely used to measure changes in [Ca2+]i in real-time upon receptor activation. physiology.org Studies have shown that NPY can induce a rise in intracellular calcium, a response that can be blocked by pertussis toxin, indicating the involvement of G-proteins. physiology.org However, in some cell types, NPY's effects on calcium are not observed. oup.com Specific investigations detailing the impact of Neuropeptide Y (26-36) on calcium mobilization are limited.

Protein Kinase Activation Assays: The signaling cascades initiated by NPY receptor activation often involve the phosphorylation and activation of various protein kinases, such as protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs), including ERK1/2. physiology.orgoup.com Western blotting with phospho-specific antibodies is a common technique to assess the activation state of these kinases. For example, studies have demonstrated that NPY can induce the phosphorylation of ERK1/2, and this effect can be mediated by specific Y receptors. oup.com The direct effect of Neuropeptide Y (26-36) on these kinase pathways has not been a primary focus of published research.

Table 1: Common Intracellular Signaling Pathway Assays in NPY Research

Assay Type Principle Key Findings for NPY System Specific Findings for NPY (26-36)
cAMP Assays Measures the level of cyclic adenosine monophosphate, a second messenger, typically inhibited by NPY receptor activation via Gαi proteins. NPY and its agonists generally inhibit forskolin-stimulated cAMP accumulation. oup.commdpi.com Data not widely available.
Calcium Mobilization Assays Utilizes fluorescent dyes to detect changes in intracellular calcium concentrations upon receptor stimulation. NPY can induce transient increases in intracellular calcium, often from internal stores. physiology.org Data not widely available.
Protein Kinase Activation Assays Detects the phosphorylation and activation of downstream kinases like PKC and MAPK/ERK using techniques such as Western blotting. NPY can activate PKC and MAPK/ERK signaling pathways, which are involved in cellular processes like proliferation. physiology.orgoup.com Data not widely available.

Pharmacological Interventions and Genetic Manipulations in Experimental Settings

Pharmacological tools and genetic models are indispensable for dissecting the physiological functions of the NPY system. These approaches allow for the investigation of the roles of specific NPY receptors and the effects of NPY and its fragments in various biological processes.

Pharmacological Interventions:

Pharmacological studies often involve the use of synthetic NPY analogues, including C-terminal fragments, to characterize receptor binding and functional activity. In the context of Neuropeptide Y (26-36), research has indicated a general lack of activity in certain experimental setups. For instance, a study investigating the effects of NPY and its C-terminal fragments on ion secretion in rat jejunum mucosa found that Neuropeptide Y (26-36) was inactive. It did not produce a direct effect on the basal short-circuit current, nor did it alter the secretory responses elicited by electrical field stimulation. embopress.org

Another study reported that the short C-terminal fragment NPY(26-36) did not block the binding of a radiolabeled ligand to the Y2 receptor at a concentration of 10 μM. doi.org This suggests a low affinity of this fragment for the Y2 receptor subtype.

Table 2: Summary of Pharmacological Findings for Neuropeptide Y (26-36)

Experimental Model Assay Finding for Neuropeptide Y (26-36) Reference
Rat Jejunum Mucosa Short-circuit current measurement Inactive embopress.org
Rat Jejunum Mucosa Attenuation of electrically stimulated secretory responses Inactive embopress.org
Y2 Receptor Binding Assay Ligand binding competition Did not block Y2 binding at 10 μM doi.org

Genetic Manipulations:

The advent of genetic engineering has provided powerful tools to study the NPY system in vivo. The generation of knockout mice lacking specific NPY receptors (e.g., Y1, Y2, or Y5) has been instrumental in defining the roles of these receptors in processes such as anxiety, feeding, and blood pressure regulation. nih.gov Additionally, transgenic animals overexpressing NPY have been developed to investigate the consequences of elevated NPY levels. nih.gov

More advanced techniques, such as the Cre-lox system, allow for cell-type-specific gene knockout, providing a more refined understanding of the neural circuits and cell populations through which NPY exerts its effects. frontiersin.org For example, specific deletion of the NPY Y1 receptor in certain brain regions has been used to study its role in energy balance and emotional behavior. frontiersin.org

While these genetic manipulation techniques have been extensively applied to the broader NPY system, there is a notable lack of studies specifically designed to investigate the effects or interactions of the Neuropeptide Y (26-36) fragment in these genetically modified animal models. nih.govfrontiersin.orgnih.gov Future research utilizing such models could provide valuable insights into whether this C-terminal fragment has any physiological relevance in vivo.

Research Implications and Future Directions for Neuropeptide Y 26 36

Potential Therapeutic Targets in Pre-clinical Disease Models

While direct preclinical evidence for NPY (26-36) is limited, the known functions of the C-terminal region of NPY suggest its potential relevance in several disease models. The C-terminal portion of NPY is crucial for receptor binding and biological activity. nih.gov Therefore, fragments like NPY (26-36) could theoretically act as ligands for NPY receptors, potentially modulating various physiological processes.

Neurodegenerative Disorders: The NPY system is known to have neuroprotective effects. mdpi.com NPY can mitigate the neurotoxic effects of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. mdpi.comnih.gov Studies have shown that C-terminal fragments of NPY derived from neprilysin processing can protect human neuronal cultures from Aβ toxicity and ameliorate neurodegenerative pathology in transgenic mouse models of Alzheimer's. mdpi.comnih.gov This suggests that smaller C-terminal fragments, potentially including NPY (26-36), could be investigated for their neuroprotective properties.

Epileptogenesis: NPY is a potent endogenous anticonvulsant. nih.gov Its anti-seizure effects are primarily mediated through Y2 and Y5 receptors. nih.gov Given that C-terminal fragments of NPY are known to interact with Y2 receptors, it is plausible that NPY (26-36) could exhibit anti-epileptogenic properties. Further research is needed to explore this possibility in preclinical models of epilepsy.

Metabolic Dysregulation: The NPY system is a critical regulator of energy balance and metabolism. oup.com Centrally administered NPY stimulates food intake and can lead to obesity. oup.com While the full-length peptide is required for these effects, the role of smaller fragments in metabolic regulation is not well understood. Investigating the effects of NPY (26-36) on food intake and energy expenditure could reveal novel therapeutic avenues for metabolic disorders.

Pain Syndromes: NPY has complex roles in pain modulation, with both analgesic and pro-nociceptive effects depending on the context and location of action. acs.org The analgesic effects are often mediated by Y1 and Y2 receptors in the spinal cord. acs.org As C-terminal fragments can interact with these receptors, NPY (26-36) could be explored as a potential modulator of pain pathways.

Ocular Diseases: NPY and its receptors are present in the retina and are implicated in various ocular functions. ahajournals.org NPY has been shown to be angiogenic and may play a role in retinal vascular diseases. ahajournals.org The proangiogenic effects of NPY are primarily mediated by the Y2 receptor, which can be activated by C-terminal fragments. ahajournals.org Therefore, the potential role of NPY (26-36) in ocular neovascularization warrants investigation.

Musculoskeletal Pathologies: The NPY system is involved in the regulation of bone homeostasis. NPY can influence the proliferation and differentiation of bone marrow mesenchymal stem cells, suggesting a role in bone formation and repair. The development of NPY receptor-targeted drugs is being explored for musculoskeletal disorders.

Challenges in Peptidic Ligand Development and Optimization for Specific NPY Receptor Subtypes

The development of peptidic ligands for NPY receptors, including fragments like NPY (26-36), faces several significant challenges. These hurdles must be overcome to translate the therapeutic potential of these molecules into clinical applications.

Subtype Selectivity: The NPY system comprises multiple receptor subtypes (Y1, Y2, Y4, Y5) with distinct physiological roles. nih.gov Achieving subtype selectivity is a major challenge, as many ligands exhibit affinity for multiple receptor subtypes. nih.gov The development of highly selective agonists and antagonists is crucial for minimizing off-target effects and maximizing therapeutic efficacy. nih.gov For instance, modifications at specific amino acid positions within the NPY sequence have been shown to alter receptor selectivity. frontiersin.org

Poor Pharmacokinetic Properties: Peptidic ligands, in general, suffer from poor pharmacokinetic properties, including low oral bioavailability and rapid degradation by proteases. uni-regensburg.de This limits their therapeutic utility, particularly for chronic conditions that require long-term administration. Strategies to improve the stability and delivery of peptide-based drugs, such as PEGylation and the use of nanoparticle carriers, are being explored. uni-regensburg.de

Blood-Brain Barrier Penetration: For central nervous system disorders, the ability of a therapeutic agent to cross the blood-brain barrier (BBB) is paramount. nih.gov Most peptides, including NPY fragments, have limited BBB permeability. nih.gov Various strategies are being investigated to enhance the brain delivery of peptides, such as conjugation to BBB shuttles or the use of nanocarriers. nih.govacs.org

Data Table: Challenges in Peptidic Ligand Development for NPY Receptors

ChallengeDescriptionPotential Solutions
Subtype Selectivity Difficulty in designing ligands that bind to a single NPY receptor subtype, leading to potential off-target effects.Amino acid substitutions, conformational constraints, development of non-peptidic mimics. frontiersin.org
Proteolytic Instability Rapid degradation by proteases in the body, resulting in a short half-life and reduced efficacy.Chemical modifications (e.g., D-amino acid substitution), cyclization, formulation with protease inhibitors. nih.gov
Poor Bioavailability Low absorption when administered orally, necessitating parenteral routes of administration.Development of oral delivery systems (e.g., nanoparticles, permeation enhancers), alternative delivery routes (e.g., intranasal). nih.gov
Blood-Brain Barrier Penetration Inability to effectively cross the BBB to reach therapeutic targets in the central nervous system.Conjugation to BBB transport vectors, use of lipid nanoparticles, development of smaller, more lipophilic analogs. nih.govacs.org

Unexplored Areas and Emerging Research Avenues for Neuropeptide Y (26-36) and Related Fragments

The study of NPY (26-36) and other small NPY fragments represents a largely unexplored frontier in NPY research. Several emerging avenues of investigation could shed light on the biological significance and therapeutic potential of these molecules.

Receptor Binding and Functional Activity: A fundamental and unexplored area is the characterization of the binding affinity and functional activity of NPY (26-36) at the different NPY receptor subtypes. Structure-activity relationship studies have shown that even small C-terminal fragments of NPY can exhibit biological activity, with activity increasing with chain length. nih.gov Determining the receptor binding profile of NPY (26-36) is a critical first step in understanding its potential physiological roles.

Endogenous Production and Physiological Relevance: Investigating whether NPY (26-36) is endogenously produced through the proteolytic processing of full-length NPY is another important research direction. The endopeptidase neprilysin is known to cleave NPY into C-terminal fragments. nih.gov Identifying the specific enzymes responsible for generating smaller fragments like NPY (26-36) and determining their presence and concentration in different tissues would provide insights into their physiological relevance.

Novel Therapeutic Applications: Beyond the established roles of the NPY system, there may be novel therapeutic applications for small NPY fragments. For example, a modified short fragment of NPY, termed nonapeptide NP9, has shown potential in improving spatial memory and learning in preclinical models. uran.ua This suggests that small, modified NPY fragments could be developed as nootropic agents.

Development as Research Tools: Even if NPY (26-36) itself does not possess significant therapeutic activity, it could serve as a valuable research tool. As a small, synthetically accessible fragment, it could be used in structure-activity relationship studies to probe the binding pocket of NPY receptors and guide the design of more potent and selective ligands.

Data Table: Emerging Research Avenues for NPY (26-36)

Research AvenueRationalePotential Impact
Receptor Profiling The interaction of NPY (26-36) with NPY receptor subtypes is unknown.Elucidation of its potential biological functions and therapeutic targets.
Endogenous Processing It is unclear if NPY (26-36) is a naturally occurring peptide.Understanding its physiological role and potential as an endogenous signaling molecule.
Cognitive Enhancement Other short, modified NPY fragments have shown nootropic effects. uran.uaDevelopment of novel treatments for cognitive disorders.
Pharmacological Tool Its small size makes it a useful scaffold for designing new NPY receptor ligands.Facilitating the development of next-generation NPY-targeted therapeutics.

Q & A

Q. How can Neuropeptide Y (26-36) research be integrated with broader studies on neuropeptide crosstalk?

  • Methodological Answer : Design co-localization studies (e.g., multiplex immunohistochemistry) to map NPY (26-36) interactions with somatostatin or CRH in stress pathways. Use computational models (e.g., STRING database) to predict synergistic/antagonistic networks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.